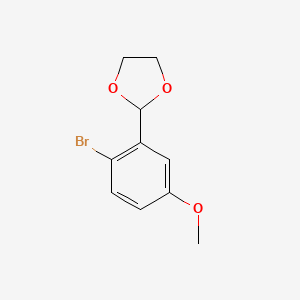

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-12-7-2-3-9(11)8(6-7)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBDCPFMXOLYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458051 | |

| Record name | 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98015-07-7 | |

| Record name | 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Transformations of 2 2 Bromo 5 Methoxyphenyl 1,3 Dioxolane Derivatives

Carbon-Carbon Bond Forming Reactions

The primary mode of reactivity for 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane in the context of carbon-carbon bond formation involves the transformation of the aryl bromide. This functional group is an excellent electrophilic partner in a multitude of cross-coupling reactions, allowing for the creation of new bonds with a wide range of carbon nucleophiles.

Cross-Coupling Reactions at the Aryl Bromide Position

The palladium-catalyzed cross-coupling of aryl bromides is a fundamental and widely employed strategy in organic synthesis. For a substrate like this compound, these reactions open avenues to biaryl compounds, styrenyl derivatives, and aryl alkynes, which are prevalent motifs in pharmaceuticals, natural products, and materials science. The following sections delve into specific, well-established cross-coupling methodologies.

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.govmdpi.com This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boron reagents. researchgate.net

In the context of this compound, a typical Suzuki-Miyaura reaction would involve its coupling with various arylboronic acids to synthesize substituted biaryl compounds. The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. mdpi.com

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | Data not available |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Data not available |

| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | Data not available |

Specific experimental data for the Suzuki-Miyaura coupling of this compound was not found in the provided search results. The table represents typical conditions for such a reaction.

The Stille coupling reaction provides another powerful method for the construction of carbon-carbon bonds by coupling an organic halide with an organotin compound (organostannane) in the presence of a palladium catalyst. nih.gov Organostannanes are stable to air and moisture, and a wide variety are commercially available or readily synthesized. nih.gov A significant advantage of the Stille reaction is its tolerance for a broad range of functional groups.

For this compound, a Stille coupling would involve its reaction with an organostannane, such as an arylstannane, vinylstannane, or alkynylstannane. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step is often the rate-determining step, and its efficiency can be influenced by the choice of ligands and additives. researchgate.net

| Organostannane | Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Yield (%) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | - | Toluene | 110 | Data not available |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | CuI | NMP | 80 | Data not available |

| (Phenylethynyl)trimethylstannane | Pd₂(dba)₃ | AsPh₃ | - | THF | 65 | Data not available |

Specific experimental data for the Stille coupling of this compound was not found in the provided search results. The table represents typical conditions for such a reaction.

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.org This reaction is a cornerstone of organic synthesis for the creation of substituted alkenes. wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.

The coupling of this compound with various alkenes, such as acrylates, styrenes, or other vinyl compounds, would yield the corresponding substituted alkenes. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org The choice of base and catalyst system is critical to the success of the reaction. thieme-connect.de

| Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Data not available |

| n-Butyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMA | 120 | Data not available |

| Acrylonitrile | Pd/C | - | NaOAc | NMP | 140 | Data not available |

Specific experimental data for the Heck-Mizoroki coupling of this compound was not found in the provided search results. The table represents typical conditions for such a reaction.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. wikipedia.org A key feature of the Sonogashira reaction is the use of a copper(I) co-catalyst, typically a copper(I) halide, which facilitates the transmetalation step. wikipedia.org

The reaction of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst, a copper(I) salt, and a base (usually an amine), would produce the corresponding disubstituted alkyne. The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups. organic-chemistry.org

| Terminal Alkyne | Pd-Catalyst | Cu-Cocatalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | Data not available |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 60 | Data not available |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 80 | Data not available |

Specific experimental data for the Sonogashira coupling of this compound was not found in the provided search results. The table represents typical conditions for such a reaction.

The Kumada-Corriu coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide. wikipedia.orgwikipedia.org This reaction can be catalyzed by either nickel or palladium complexes and is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of unsymmetrical biaryls. wikipedia.org A key limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which restricts the presence of sensitive functional groups in the substrates. wikipedia.org

For this compound, a Kumada-Corriu coupling would entail its reaction with a Grignard reagent, such as an arylmagnesium or alkylmagnesium halide. The catalytic cycle involves oxidative addition of the aryl bromide to the metal center, transmetalation with the Grignard reagent, and reductive elimination to afford the coupled product. wikipedia.org

| Grignard Reagent | Catalyst | Solvent | Temp. (°C) | Yield (%) |

| Phenylmagnesium bromide | NiCl₂(dppp) | THF | RT | Data not available |

| Methylmagnesium iodide | Pd(PPh₃)₄ | Diethyl ether | Reflux | Data not available |

| Vinylmagnesium bromide | NiCl₂(dppe) | THF | 0 to RT | Data not available |

Specific experimental data for the Kumada-Corriu coupling of this compound was not found in the provided search results. The table represents typical conditions for such a reaction.

Palladium-Catalyzed C-C Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The aryl bromide moiety of this compound is an excellent substrate for these transformations, including the Suzuki, Heck, Sonogashira, and Stille reactions. These methodologies allow for the introduction of a wide range of substituents at the 2-position of the phenyl ring.

Suzuki Coupling:

The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For this compound, this reaction provides an efficient route to biaryl compounds. The reaction tolerates a variety of functional groups and often proceeds with high yields. beilstein-journals.orglibretexts.org A typical Suzuki coupling reaction involving this substrate is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(5-Methoxy-[1,1'-biphenyl]-2-yl)-1,3-dioxolane | High |

| This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(5-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)-1,3-dioxolane | Good |

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. wikipedia.org this compound can be coupled with various alkenes to generate stilbene and cinnamate derivatives, which are important structural motifs in medicinal chemistry and materials science. researchgate.netrug.nlrug.nl

| Alkene | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 2-(5-Methoxy-2-styrylphenyl)-1,3-dioxolane |

| Ethyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile | Ethyl 3-(2-(1,3-dioxolan-2-yl)-4-methoxyphenyl)acrylate |

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgjk-sci.comorganic-chemistry.org This reaction provides a direct route to substituted alkynes. The coupling of this compound with terminal alkynes yields arylalkynes, which are versatile intermediates for the synthesis of more complex molecules. libretexts.org

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(5-Methoxy-2-(phenylethynyl)phenyl)-1,3-dioxolane |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 2-(5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)-1,3-dioxolane |

Stille Reaction:

The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgwiley-vch.de This reaction is known for its tolerance of a wide range of functional groups and its mild reaction conditions. This compound can be coupled with various organostannanes to form a diverse array of products. wikipedia.org

| Organostannane | Catalyst | Solvent | Product |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 2-(5-Methoxy-2-vinylphenyl)-1,3-dioxolane |

| Tributyl(phenyl)stannane | Pd(dppf)Cl₂ | Dioxane | 2-(5-Methoxy-[1,1'-biphenyl]-2-yl)-1,3-dioxolane |

Lithium-Halogen Exchange and Subsequent Nucleophilic Trapping Reactions

Lithium-halogen exchange is a powerful method for the preparation of organolithium reagents from organohalides. wikipedia.orgbyu.edu This reaction is typically fast, even at low temperatures, and proceeds with high efficiency. harvard.edu The aryl bromide of this compound can readily undergo lithium-halogen exchange upon treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.org The resulting aryllithium species is a potent nucleophile and can be trapped with a variety of electrophiles to introduce new functional groups at the 2-position of the phenyl ring.

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.orgharvard.edu The presence of the methoxy (B1213986) and dioxolane groups can influence the rate and outcome of the reaction.

| Electrophile | Reagent | Product |

| Carbon dioxide (CO₂) | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 2-(1,3-Dioxolan-2-yl)-4-methoxybenzoic acid |

| N,N-Dimethylformamide (DMF) | 1. t-BuLi, THF, -78 °C; 2. DMF; 3. H₃O⁺ | 2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde |

| Acetone | 1. n-BuLi, THF, -78 °C; 2. Acetone; 3. H₃O⁺ | 2-(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)propan-2-ol |

| Benzyl (B1604629) bromide | 1. n-BuLi, THF, -78 °C; 2. Benzyl bromide | 2-(2-Benzyl-5-methoxyphenyl)-1,3-dioxolane |

Grignard Reagent Formation and Nucleophilic Additions

The formation of a Grignard reagent from this compound provides another avenue for nucleophilic functionalization. The reaction involves the treatment of the aryl bromide with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether. wikipedia.orggoogle.com The resulting organomagnesium compound, 2-(2-(1,3-dioxolan-2-yl)-4-methoxyphenyl)magnesium bromide, is a strong nucleophile and base. wikipedia.orglibretexts.org

Grignard reagents are highly reactive towards a wide range of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.com The dioxolane protecting group is stable under the conditions of Grignard reagent formation and subsequent reactions.

| Electrophile | Product |

| Formaldehyde | (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)methanol |

| Acetaldehyde | 1-(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)ethan-1-ol |

| Benzophenone | (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)(phenyl)methanol |

| Ethyl chloroformate | Ethyl 2-(1,3-dioxolan-2-yl)-4-methoxybenzoate |

Intramolecular Cyclizations and Cascade Reactions

The strategic positioning of the reactive C-Br bond and the protected aldehyde in this compound derivatives allows for the design of intramolecular cyclization and cascade reactions to construct complex polycyclic systems.

In derivatives of this compound containing an appropriately positioned unsaturated moiety, palladium-catalyzed intramolecular cyclization can be initiated. This process, known as cyclocarbopalladation, involves the oxidative addition of palladium to the C-Br bond, followed by intramolecular insertion of the unsaturated group. The resulting organopalladium intermediate can then undergo further reactions, such as C-H activation, to generate complex polycyclic products.

For instance, a derivative with an ortho-alkenyl group can undergo a palladium-catalyzed cascade reaction to form a fused ring system.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. wikipedia.orgsigmaaldrich.com While the aromatic ring of this compound itself is not a suitable diene for a standard Diels-Alder reaction, derivatives can be designed to participate in such cycloadditions. For example, if the methoxy group is replaced by a diene moiety, an intramolecular Diels-Alder reaction can occur.

Furthermore, the furan ring, which can be considered a bio-based analogue, is known to participate in Diels-Alder reactions. For example, 2-(furan-2-yl)-1,3-dioxolane reacts with acrylonitrile in a Diels-Alder cycloaddition. mdpi.com This suggests that appropriately designed derivatives of the title compound could undergo similar transformations.

Deprotection Strategies for the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is a robust protecting group for aldehydes, stable to a wide range of nucleophilic and basic conditions. organic-chemistry.org However, it can be readily cleaved under acidic conditions to regenerate the aldehyde functionality. organic-chemistry.orgwikipedia.org This deprotection step is often the final step in a synthetic sequence, unmasking the reactive carbonyl group for further transformations or to yield the final target molecule.

A variety of acidic conditions can be employed for the deprotection of the 1,3-dioxolane moiety. The choice of reagent and conditions often depends on the sensitivity of other functional groups present in the molecule.

| Reagent | Conditions |

| Hydrochloric acid (HCl) | Aqueous solution, room temperature or gentle heating |

| Sulfuric acid (H₂SO₄) | Dilute aqueous solution |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/water, reflux |

| Acetic acid (CH₃COOH) | Aqueous solution, often with heating |

| Lewis acids (e.g., FeCl₃, Ce(OTf)₃) | Wet organic solvents |

| Iodine (I₂) | Catalytic amount in wet organic solvents |

| p-Sulfonic acid-calix[n]arene | Microwave irradiation in water scielo.br |

The use of microwave-assisted deprotection with a reusable catalyst like p-sulfonic acid-calix[n]arene represents a greener and more efficient alternative to traditional methods. scielo.br It is important to note that strongly acidic conditions might also affect other acid-sensitive groups in the molecule. organic-chemistry.org Therefore, careful optimization of the deprotection conditions is often necessary to achieve high yields and selectivity.

Acid-Catalyzed Hydrolysis and Transacetalization

The most conventional method for cleaving 1,3-dioxolanes is through acid-catalyzed hydrolysis. scribd.comorganic-chemistry.org This reaction involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by ring-opening and subsequent attack by water to release the original carbonyl compound and ethylene (B1197577) glycol. This process is typically carried out in aqueous acid or wet organic solvents. organic-chemistry.org

General Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: A proton from an acid catalyst (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) protonates one of the oxygen atoms in the dioxolane ring.

Ring Opening: The protonated intermediate undergoes ring-opening to form a resonance-stabilized carbocation (an oxocarbenium ion).

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocation.

Deprotonation & Hemiacetal Formation: A proton is lost, forming a hemiacetal intermediate.

Final Hydrolysis: The hemiacetal is further protonated and eliminates ethylene glycol to yield the parent carbonyl compound and the diol.

Transacetalization is an alternative acid-catalyzed method performed under anhydrous conditions. organic-chemistry.org In this process, the dioxolane is treated with a ketone, typically acetone, in the presence of an acid catalyst. The equilibrium is driven towards the formation of the more volatile acetone-derived dioxolane, thereby liberating the desired aldehyde or ketone. organic-chemistry.org This method is particularly useful for substrates that are sensitive to water.

Lewis Acid-Mediated Deprotection Methods

Lewis acids offer an alternative to Brønsted acids for dioxolane deprotection, often providing milder reaction conditions and enhanced chemoselectivity. organic-chemistry.orgacs.org

Bismuth Triflate (Bi(OTf)₃): Bismuth(III) triflate is an effective, water-tolerant Lewis acid catalyst for various organic transformations, including the cleavage of acetals. beilstein-journals.orgresearchgate.net It can efficiently catalyze the deprotection of 1,3-dioxolanes under mild conditions. The reaction mechanism involves the coordination of the bismuth center to the oxygen atoms of the dioxolane ring, which facilitates the C-O bond cleavage. researchgate.net This method is noted for its efficiency and the low toxicity of the bismuth catalyst. researchgate.net Research has shown Bi(OTf)₃ to be a superior catalyst in some instances compared to other metal triflates for acylation reactions, a related transformation involving carbonyl activation. researchgate.net It has been successfully used to activate glycosyl halides, demonstrating its efficacy as a halophilic Lewis acid, which could be relevant given the bromo-substituent on the target molecule's phenyl ring. nih.gov

Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄): NaBArF₄ has emerged as a highly efficient catalyst for the hydrolysis of acetals and ketals in water, operating under remarkably mild conditions (e.g., at 30 °C). thieme-connect.comresearchgate.netorganic-chemistry.org A key feature of this method is its ability to function in pure water without the need for organic co-solvents. organic-chemistry.org The borate anion is believed to act as a surfactant, forming a colloidal suspension in water that accelerates the reaction. organic-chemistry.org For example, the deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde (B42025) can be achieved in quantitative yield within five minutes using only a catalytic amount (0.1 mol%) of NaBArF₄. thieme-connect.comresearchgate.netorganic-chemistry.org This method is environmentally friendly and tolerates various functional groups that might be sensitive to traditional acidic conditions. organic-chemistry.orgwikipedia.org

| Catalyst | Typical Conditions | Key Advantages | Reference Example | Yield |

|---|---|---|---|---|

| Bismuth Triflate (Bi(OTf)₃) | Catalytic amount in CH₂Cl₂ or MeNO₂ | Mild, efficient, low toxicity, water-tolerant. | Glycosylation of bromide donor with acceptor. nih.gov | Up to 95% nih.gov |

| Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | 0.1 mol% in H₂O, 30 °C | Very mild, fast, high yield, environmentally friendly (aqueous medium). | 2-phenyl-1,3-dioxolane to benzaldehyde. thieme-connect.comorganic-chemistry.org | Quantitative thieme-connect.comorganic-chemistry.org |

Deprotection under Neutral Conditions

To avoid the use of acids altogether, which can be detrimental in the synthesis of complex molecules with acid-labile functionalities, several deprotection methods under neutral conditions have been developed. tandfonline.com

One common strategy involves the use of a catalytic amount of iodine in a solvent like acetone. organic-chemistry.org This method is chemoselective and tolerates sensitive groups such as tert-butyl ethers and furyl groups. organic-chemistry.org Another approach utilizes indium(III) trifluoromethanesulfonate in acetone, which can deprotect acetals and ketals at room temperature or with mild microwave heating. scribd.comorganic-chemistry.org

Hydrogenation offers another mild deprotection route for specific dioxolane derivatives. For instance, 4-phenyl-1,3-dioxolane derivatives can be cleaved under catalytic hydrogenation conditions (e.g., Pd-C, H₂), which is a protocol that preserves acid-sensitive groups like THP and TBDPS ethers. tandfonline.com Nickel boride, generated in situ, has also been used for the chemoselective deprotection of 1,3-dioxolanes under mild conditions, with the advantage that halo and alkoxy groups remain unaffected. rsc.org

| Reagent/System | Conditions | Substrate Scope | Key Features |

|---|---|---|---|

| Iodine (catalytic) | Acetone, Room Temp | Acyclic and cyclic acetals/ketals. organic-chemistry.org | Chemoselective, tolerates acid-sensitive groups. organic-chemistry.org |

| Indium(III) Triflate (catalytic) | Acetone, Room Temp or MW | Acyclic and cyclic acetals/ketals. scribd.comorganic-chemistry.org | Good to excellent yields. scribd.comorganic-chemistry.org |

| Nickel Boride (in situ) | NiCl₂/NaBH₄, Methanol (B129727) | 1,3-dioxolanes, acetals, ketals. rsc.org | Chemoselective; halo and alkoxy groups unaffected. rsc.org |

Radical Reactions Involving 1,3-Dioxolanes

The 1,3-dioxolane ring is not only a protecting group but can also participate directly in radical reactions. The C-H bond at the C2 position is susceptible to hydrogen abstraction, leading to the formation of a dioxolanyl radical, which can then engage in various carbon-carbon bond-forming reactions.

Hydrogen Atom Transfer (HAT) Processes from the Dioxolane Ring

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry involving the concerted movement of a proton and an electron. scripps.edu The C2-H bond of the 1,3-dioxolane ring is particularly susceptible to abstraction by electrophilic radicals due to the stabilizing effect of the two adjacent oxygen atoms on the resulting radical intermediate. This process generates a nucleophilic 2-dioxolanyl radical. scripps.edu

Visible-light-promoted HAT has been demonstrated where 1,3-dioxolane is converted to its radical species using an iridium photocatalyst in the presence of persulfate. acs.org This radical can then participate in subsequent reactions. The efficiency and selectivity of HAT processes are often governed by the "philicity" of the participating radicals; that is, whether they are nucleophilic or electrophilic. scripps.edu The concept of polarity reversal catalysis can be employed where a catalyst facilitates a HAT process between two polarity-mismatched species by creating two new polarity-matched steps. scripps.edu Iterative HAT processes have also been developed for di-functionalization reactions at specific C-H bonds. nih.gov

Radical Hydrofunctionalization of Alkenes with Dioxolane Radicals

The 2-dioxolanyl radical, generated via HAT, can be trapped by electron-deficient alkenes in a radical hydrofunctionalization reaction. acs.org This process involves the addition of the dioxolanyl radical to the alkene, followed by a subsequent HAT step to the resulting adduct, propagating a radical chain. acs.org This transformation effectively achieves the addition of a hydrogen atom and an acetal (B89532) carbon across the double bond of the alkene. acs.org

Metal-hydride hydrogen atom transfer (MHAT) catalysis, often employing cobalt or iron complexes, has become a powerful platform for the hydrofunctionalization of alkenes. nih.govrsc.orgchemrxiv.org These reactions typically exhibit predictable Markovnikov selectivity, where the initial C-H bond formation occurs at the less substituted position of the alkene, generating the more stable carbon-centered radical. nih.gov This radical can then be trapped by various reagents. The mild and chemoselective nature of MHAT commends it for synthetic applications, as it allows for the hydrofunctionalization of alkenes in the presence of other sensitive functional groups. nih.gov

For instance, a thiol-promoted, metal-free process allows the site-specific addition of 1,3-dioxolane to imines through a radical chain mechanism, yielding protected α-amino aldehydes in good yields. organic-chemistry.org

Rearrangement Reactions and Structural Reorganizations

The 1,3-dioxolane ring system can undergo various rearrangement and structural reorganization reactions, often catalyzed by acids or promoted by radical initiators. These transformations can lead to the formation of different heterocyclic systems or functionalized acyclic products.

Acid-catalyzed rearrangements can occur, for example, during the hydrolysis of sterically hindered dioxolanes, where skeletal reorganizations of the parent carbonyl compound might be observed. semanticscholar.org Intramolecular rearrangements of glycidol acetals have been shown to produce alkoxylated 1,3-dioxolanes and 1,3-dioxanes through highly regio- and stereoselective pathways. researchgate.net

In the realm of radical chemistry, intramolecular additions of radicals to double bonds within the same molecule can lead to significant structural reorganization. For example, hydrazone radicals have been shown to undergo intramolecular addition to C-C double bonds, leading to the formation of pyrazolines and tetrahydropyridazines through 5-exo-trig and 6-exo-trig cyclizations, respectively. nih.gov While not directly involving a dioxolane rearrangement, these principles of intramolecular radical cyclization could be applied to appropriately functionalized this compound derivatives to achieve complex structural reorganizations.

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting complex reaction mechanisms that are often difficult to probe through experimental means alone. For dioxolane systems, DFT allows for the detailed exploration of potential energy surfaces, helping to identify the most likely reaction pathways.

While specific DFT studies on 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane are not extensively documented in the literature, the principles of its reactivity can be inferred from computational investigations on analogous structures. For instance, DFT studies on the thermal decomposition of simpler 1,3-dioxolanes, such as 2-methyl-1,3-dioxolane, have been performed using methods like B3LYP and MPW1PW91. researchgate.net These studies suggest that decomposition often proceeds through a stepwise mechanism rather than a concerted one. researchgate.net

Such computational approaches are critical for identifying and characterizing transient species like reaction intermediates and for distinguishing between different potential mechanisms, such as stepwise radical-mediated versus concerted cycloaddition pathways. mdpi.com In many organic reactions, modeling data has shown that the calculated energy barriers for one pathway can be significantly lower than for another, thus identifying the most favorable route. mdpi.com Investigations into various reactions, from cycloadditions to thermal decompositions, consistently demonstrate the power of DFT to model reaction pathways and predict outcomes that align with experimental observations. mdpi.commdpi.com

A key strength of DFT is its ability to map the energetic landscape of a reaction, including the calculation of activation energies and the characterization of transition state structures. mdpi.com For example, in the thermal decomposition of substituted 1,3-dioxolanes, calculations have determined the rate-determining step to be a concerted, nonsynchronous four-centered cyclic transition state. researchgate.net The elongation of a C-O bond is often the predominant feature of this critical step. researchgate.net

By calculating the energy profiles, researchers can predict the kinetic feasibility of a proposed reaction. For instance, in studies of cycloaddition reactions, DFT calculations have been used to determine the energy barriers for the formation of different regioisomers, explaining the selectivity observed experimentally. mdpi.commdpi.com The table below illustrates the type of data generated from such computational studies on related compounds, showing how substituent effects can influence activation energies.

| Substituent at C2 | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Methyl | Stepwise | 57.9 |

| Dimethyl | Stepwise | 60.7 |

These energetic profiles provide a quantitative basis for understanding reaction rates and mechanisms, which is fundamental to optimizing reaction conditions.

Insights into Catalyst Activity, Selectivity, and Ligand Effects

The reactivity of aryl halides, such as the bromo-substituted phenyl ring in this compound, is often modulated through catalysis, particularly with transition metals like palladium. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their efficiency is highly dependent on the catalyst system employed. nih.gov

The choice of ligand is critical for the success of these coupling reactions. Ligands not only stabilize the metal center but also profoundly influence the catalyst's activity and selectivity. For instance, in the cross-coupling of arylsilanolates with aryl halides, the use of bis(tri-tert-butylphosphine)palladium was identified as a critical feature for success, while other ligands like dppp proved ineffective. nih.gov In other cases, catalysts can be stabilized by the addition of triphenylphosphine to prevent the formation of inactive palladium black and thereby improve yields. thieme-connect.de The development of specialized ligands, such as chiral phosphines, has been instrumental in achieving asymmetric transformations.

Furthermore, acylating catalysts like 4-(dimethylamino)pyridine (DMAP) or imidazole can be essential in combination with a palladium-phosphine complex for certain carbonylation reactions involving aryl halides. thieme-connect.de The interplay between the metal, the ligand, and the substrates dictates the outcome of the reaction, and understanding these effects is key to developing robust and selective synthetic methods.

Stereochemical Control and Diastereoselectivity in Molecular Transformations

Controlling the three-dimensional arrangement of atoms is a central goal in organic synthesis. In reactions involving the formation of 1,3-dioxolane (B20135) rings, stereochemical control is often achieved by directing the approach of a nucleophile to a key intermediate. mdpi.comresearchgate.net

A well-studied mechanism for the stereoselective formation of substituted dioxolanes involves the generation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net The subsequent trapping of this planar, cationic intermediate with a nucleophile determines the final stereochemistry of the product. The diastereoselectivity of this trapping step can be influenced by several factors, as summarized in the table below.

| Factor | Effect on Diastereoselectivity | Example/Observation |

|---|---|---|

| Reaction Temperature | Lower temperatures significantly improve diastereoselectivity. | Quenching a reaction at -30 °C led to a much higher diastereomeric ratio compared to quenching at room temperature. |

| Steric Hindrance of Nucleophile | Increased steric bulk of the nucleophile can enhance stereocontrol. | β-unsubstituted silyl (B83357) enol ethers resulted in low diastereoselectivity. |

| Substituents on the Cation | Aryl groups on the dioxolanyl cation can create a "steric fence," directing the incoming nucleophile. | The stereochemical outcome is explained by the steric effect of the aryl group during the addition of the carbon nucleophile. |

This approach, where the stereochemistry is controlled by the nucleophilic trapping of a dioxolanyl cation, highlights a powerful strategy for constructing specific stereoisomers. mdpi.comresearchgate.net Similarly, in transformations of existing chiral dioxolanones, deprotonation followed by reaction with an electrophile can proceed with high selectivity, where the stereochemical information is effectively "stored" by a substituent on the ring. mdpi.com These examples underscore the sophisticated methods available for achieving stereochemical control in reactions involving dioxolane frameworks.

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane, with a nominal molecular weight of 259.1 g/mol , HRMS provides an exact mass that distinguishes its elemental composition (C10H11BrO3) from other potential formulas with the same nominal mass. sigmaaldrich.comchembk.com

The analysis, typically performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, would be expected to yield a molecular ion peak corresponding to the exact mass of the compound. A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion, [M]+ and [M+2]+, separated by approximately 2 m/z units and having nearly equal intensity. This distinctive isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.

| Isotopologue | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| [C10H1179BrO3]+ | 257.98916 | 100.0 |

| [C10H1181BrO3]+ | 259.98711 | 97.3 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides comprehensive information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1H and 13C NMR Spectroscopy

While specific spectral data for this compound is not detailed in the provided literature, its expected spectrum can be reliably predicted based on its constituent parts: the 2-bromo-5-methoxyphenyl group and the 1,3-dioxolane (B20135) ring. The 1H NMR spectrum would show characteristic signals for the three aromatic protons, which would exhibit splitting patterns (doublets and a doublet of doublets) based on their coupling to each other. Additionally, signals for the methoxy (B1213986) group (a singlet), the dioxolane methine proton (a singlet or triplet), and the four dioxolane methylene (B1212753) protons (a multiplet) would be present. nih.gov The 13C NMR spectrum would correspondingly show ten distinct signals for each unique carbon atom. oregonstate.edu

| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Ar-H (3 protons) | 6.8 - 7.5 | 110 - 160 |

| -OCH3 (3 protons) | ~3.8 | ~55 |

| Dioxolane -CH- (1 proton) | ~5.8 | ~103 |

| Dioxolane -CH2CH2- (4 protons) | ~4.0 - 4.2 | ~65 |

Conformational Analysis

Advanced NMR techniques can also provide insight into the molecule's three-dimensional structure and dynamics. The 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium of conformations, typically an envelope or twist conformation. acs.orgcdnsciencepub.com The rotational freedom around the single bond connecting the phenyl ring and the dioxolane ring allows for different spatial arrangements. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine the through-space proximity of protons on the dioxolane ring to those on the phenyl ring, helping to establish the preferred conformation in solution.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

The target compound, this compound, is described as a liquid at room temperature, which precludes analysis by single-crystal X-ray diffraction under standard conditions. sigmaaldrich.com However, crystallization could potentially be achieved at low temperatures or through the preparation of a suitable solid derivative.

To illustrate the utility of this technique, the crystal structure of a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, provides a relevant example of the detailed structural information that can be obtained for bromo-methoxy-phenyl moieties. semanticscholar.org In this related structure, the dihedral angle between the bromo-methoxyphenyl ring and the adjacent pyridine (B92270) ring was determined to be 51.39 (5)°. The analysis also revealed that the molecules interact in the crystal lattice primarily through van der Waals forces. If a crystal structure of the target compound were obtained, it would similarly provide precise geometric parameters and reveal any intermolecular interactions, such as halogen bonding or π-stacking, that govern its solid-state architecture.

| Parameter | Value |

|---|---|

| Molecular Formula | C12H9BrFNO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.9376 (4) |

| b (Å) | 20.999 (3) |

| c (Å) | 13.2700 (15) |

| β (°) | 95.035 (7) |

| Volume (Å3) | 1093.0 (2) |

Applications in the Synthesis of Complex Organic Molecules and Bioactive Compounds

Total Synthesis of Natural Products (e.g., Haplomyrtin)

While the direct total synthesis of the arylnaphthalene lignan (B3055560) Haplomyrtin using 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane has not been explicitly detailed, a closely related analogue, 2-(2-bromo-4-triisopropylsilyloxy-5-methoxyphenyl)-1,3-dioxolane, has been successfully employed in its synthesis. nih.gov This synthetic route highlights the utility of the core this compound scaffold.

The synthesis commences with vanillin, which undergoes bromination and subsequent protection of the hydroxyl and aldehyde groups to yield the aforementioned dioxolane derivative. nih.gov This intermediate then undergoes a lithium-halogen exchange, followed by a nucleophilic coupling reaction with piperonal. nih.gov The resulting product is then subjected to an acid-catalyzed intramolecular cycloaddition with dimethyl acetylenedicarboxylate (B1228247) to construct the core structure of Haplomyrtin. nih.gov This multi-step synthesis underscores the importance of the brominated dioxolane as a key building block for introducing the substituted phenyl moiety found in the natural product.

Table 1: Key Steps in the Synthesis of Haplomyrtin Analogue

| Step | Reactants | Key Transformation | Resulting Intermediate |

|---|---|---|---|

| 1 | 6-Bromovanillin, Ethylene (B1197577) Glycol | Aldehyde protection | 2-(2-Bromo-4-hydroxy-5-methoxyphenyl)-1,3-dioxolane |

| 2 | Above intermediate, Triisopropylsilyl chloride | Hydroxyl protection | 2-(2-bromo-4-triisopropylsilyloxy-5-methoxyphenyl)-1,3-dioxolane |

| 3 | Above intermediate, Piperonal | Lithium-halogen exchange and nucleophilic coupling | Diaryl methanol (B129727) derivative |

| 4 | Diaryl methanol derivative, Dimethyl acetylenedicarboxylate | Acid-catalyzed intramolecular cycloaddition | Haplomyrtin core structure |

Building Blocks for Polycyclic Ring Systems

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of polycyclic aromatic hydrocarbons (PAHs). rsc.org Methodologies such as Suzuki and Negishi couplings, which utilize brominated precursors, are well-established for the construction of complex aromatic systems. ed.ac.uknih.govresearchgate.netresearchgate.net

In a typical Suzuki coupling reaction, an aryl bromide is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, effectively linking two aromatic rings. Similarly, palladium-catalyzed annulation reactions can be employed to construct fused ring systems from smaller aromatic fragments. rsc.org The this compound molecule could serve as the brominated component in these reactions, providing a substituted aromatic ring that can be incorporated into a larger polycyclic framework. The dioxolane group can be retained as a functional handle for further transformations or deprotected to reveal the aldehyde for subsequent reactions.

Precursors for Pharmaceutical Intermediates and Lead Compounds

The structural motifs present in this compound are found in a variety of biologically active molecules, making it a valuable precursor for the synthesis of pharmaceutical intermediates and lead compounds.

Berberine, a naturally occurring isoquinoline (B145761) alkaloid, and its derivatives have garnered significant interest due to their diverse pharmacological activities. While a direct synthesis of Berberine derivatives from this compound is not prominently documented, the general synthetic strategies for isoquinoline alkaloids often involve the coupling of a substituted phenylethylamine with a substituted benzaldehyde (B42025) derivative. nih.govwikipedia.org

The this compound could potentially serve as a precursor to the benzaldehyde portion of the isoquinoline skeleton. Following a coupling reaction to introduce the necessary carbon framework, the dioxolane could be deprotected to unveil the aldehyde, which would then undergo condensation and cyclization to form the isoquinoline core. Modifications to the substitution pattern on the phenyl ring are known to influence the photophysical properties of Berberine derivatives, leading to compounds with dual-state emission (DSE) characteristics, which have potential applications in theranostics.

Platinum-based complexes are a cornerstone of cancer chemotherapy. nih.gov The ligands coordinated to the platinum center play a crucial role in the drug's efficacy, toxicity, and solubility. The development of new platinum complexes often involves the synthesis of novel organic ligands.

A derivative of this compound could be functionalized to act as a ligand for platinum. For instance, the bromine atom could be displaced by a nitrogen-containing group, such as an amine or a pyridine (B92270), which can then coordinate to a platinum center. researchgate.net The methoxy (B1213986) and dioxolane functionalities could modulate the solubility and electronic properties of the resulting platinum complex, potentially leading to improved pharmacological profiles.

The versatility of this compound as a building block extends to the synthesis of various nitrogen-containing heterocyclic scaffolds.

Pyridines: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective methods for the synthesis of substituted pyridines. mdpi.comresearchgate.net this compound could be coupled with a pyridine-boronic acid derivative to yield a phenyl-substituted pyridine.

Quinolines: The synthesis of quinolines can be achieved through palladium-catalyzed cross-coupling of ortho-bromoanilines with various coupling partners. organic-chemistry.orgresearchgate.net While not a direct precursor, the bromo-methoxyphenyl moiety of the title compound is a common feature in quinoline-based structures.

Oxazolidinones: The synthesis of N-aryloxazolidinones can be accomplished through copper- or palladium-catalyzed N-arylation of oxazolidinone with an aryl bromide. organic-chemistry.org Thus, this compound could be reacted with oxazolidinone to furnish an N-aryloxazolidinone bearing the substituted phenyl group.

Table 2: Potential Synthesis of Heterocyclic Scaffolds

| Heterocycle | Synthetic Strategy | Role of this compound |

|---|---|---|

| Pyridine | Suzuki Coupling | Aryl bromide component |

| Quinoline | Palladium-catalyzed coupling | Source of substituted aniline (B41778) (after modification) |

| Oxazolidinone | N-Arylation | Aryl bromide component |

The 2-methoxyphenylpiperazine moiety is a key pharmacophore in a number of antidepressant drugs. nih.govnih.govresearchgate.net The synthesis of these compounds often involves the reaction of a brominated precursor with 1-(2-methoxyphenyl)piperazine.

A plausible synthetic route to a potential antidepressant compound could involve the reaction of this compound with a suitable amine, followed by further functionalization. For example, a Buchwald-Hartwig amination could be used to couple the aryl bromide with a piperazine (B1678402) derivative. The resulting compound could then be further modified, with the dioxolane group serving as a protected aldehyde for subsequent transformations.

No Evidence of this compound in Chiral Auxiliary Applications

A comprehensive review of scientific literature reveals no documented instances of this compound being used as a chiral auxiliary in asymmetric synthesis.

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis process to control the stereochemical outcome of a reaction. wikipedia.org This technique is a cornerstone of asymmetric synthesis, enabling chemists to produce a specific enantiomer of a target molecule. wikipedia.org Key characteristics of a chiral auxiliary include being enantiomerically pure and capable of being removed after the reaction to be recovered for future use. wikipedia.org

The molecular structure of this compound is achiral, meaning it does not possess stereogenic centers and therefore cannot exist as enantiomers. This fundamental characteristic precludes its use as a chiral auxiliary in the conventional sense, as it lacks the necessary chiral information to influence the stereoselectivity of a reaction.

While the dioxolane functional group can be part of chiral molecules, and various chiral auxiliaries are used in a wide range of asymmetric transformations, there is no specific research indicating that this compound itself serves this function. researchgate.net Searches of chemical databases and scholarly articles did not yield any studies or reports on its application for inducing chirality. The compound is primarily recognized as a building block or intermediate in the synthesis of more complex molecules, rather than as a tool for stereochemical control.

Therefore, the requested section on "Chiral Auxiliary Applications in Asymmetric Synthesis" for this specific compound cannot be provided due to the absence of relevant scientific data.

Emerging Trends and Future Research Directions

Development of More Efficient, Sustainable, and Selective Catalytic Systems

The development of advanced catalytic systems is a cornerstone of modern organic synthesis. For the production of dioxolane derivatives, research is increasingly focused on heterogeneous catalysts that offer advantages in terms of reusability, reduced waste, and milder reaction conditions.

One promising area is the use of solid acid catalysts. For instance, tungstophosphoric acid (H₃PW₁₂O₄₀) supported on metal oxides like TiO₂, CeO₂, and ZrO₂ has demonstrated high efficacy in the acetalization of benzaldehyde (B42025). unimed.ac.id Among these, a 20 wt% loading of H₃PW₁₂O₄₀ on TiO₂ showed a superior acetal (B89532) yield of 90.1%, attributed to its high surface area and strong Brønsted acidity. unimed.ac.idscispace.com Further optimization using response surface methodology has the potential to increase yields to over 93%. unimed.ac.idscispace.com The synergistic effect of Brønsted and Lewis acids in these systems is a key factor in their high activity. unimed.ac.idscispace.com

Metal-Organic Frameworks (MOFs) are also emerging as highly effective catalysts for acetalization reactions. Lanthanide-based MOFs, for example, provide Lewis acidic centers that can catalyze the reaction between benzaldehydes and alcohols. walisongo.ac.idorganic-chemistry.org These materials are advantageous due to their high thermal stability and well-defined porous structures. walisongo.ac.id The catalytic activity of these MOFs is dependent on the specific lanthanide ion used, offering a tunable platform for optimizing reaction conditions. walisongo.ac.idorganic-chemistry.org

The following table summarizes the performance of some of these novel catalytic systems in the acetalization of benzaldehyde, a model reaction for the synthesis of compounds like 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane.

Table 1: Performance of Heterogeneous Catalysts in Benzaldehyde Acetalization

| Catalyst | Support/Linker | Acetal Yield (%) | Key Features |

|---|---|---|---|

| H₃PW₁₂O₄₀ | TiO₂ | 90.1 | High surface area, strong Brønsted acidity |

| H₃PW₁₂O₄₀ | CeO₂ | - | Synergistic Brønsted-Lewis acidity |

| H₃PW₁₂O₄₀ | ZrO₂ | - | Stable and reusable |

Future research will likely focus on the design of even more sophisticated catalysts with enhanced selectivity for complex substrates containing sensitive functional groups, such as the bromo and methoxy (B1213986) groups present in this compound.

Green Chemistry and Environmentally Benign Synthetic Routes for Dioxolane Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for dioxolane derivatives. The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and utilizing renewable resources.

A key aspect of green chemistry is the replacement of traditional volatile and often toxic organic solvents with more environmentally benign alternatives. Research has highlighted the potential of bio-based solvents like γ-valerolactone (GVL) and 5-methyl-1,3-dioxolane-4-one as effective reaction media. researchgate.net These solvents are derived from renewable resources and have a lower environmental footprint compared to conventional solvents. researchgate.net The use of solvent-free reaction conditions is another important strategy, though it can be challenging due to the physical properties of the reactants. researchgate.net

The use of heterogeneous catalysts, as discussed in the previous section, is also a cornerstone of green chemistry. organic-chemistry.org These catalysts can be easily separated from the reaction mixture and reused, which significantly reduces waste. nih.gov For example, sulfated ceria-zirconia mixed oxides have been successfully employed as reusable solid acid catalysts for the acetalization of glycerol (B35011) with benzaldehyde, yielding dioxolane and dioxane products. wiley-vch.de

The development of synthetic routes that utilize renewable feedstocks is another important trend. For instance, glycerol, a byproduct of biodiesel production, can be converted into valuable dioxolane derivatives through acetalization with various aldehydes. wiley-vch.de This approach not inly provides a sustainable route to these compounds but also adds value to a low-cost byproduct. wiley-vch.de

Future efforts in this area will likely focus on the development of fully integrated green synthetic processes that combine renewable feedstocks, environmentally benign solvents, and highly efficient, reusable catalysts.

Integration with Flow Chemistry for Enhanced Process Intensification and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, is a rapidly growing field that offers significant advantages over traditional batch processing. flinders.edu.au For the synthesis of this compound and related compounds, the integration of flow chemistry can lead to enhanced process intensification and scalability. wiley-vch.deflinders.edu.aubeilstein-journals.orgresearchgate.netresearchgate.netmdpi.commdpi.comchemrxiv.org

The key benefits of flow chemistry include improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes. flinders.edu.aubeilstein-journals.orgmdpi.com These factors can lead to higher yields, improved selectivity, and faster reaction times compared to batch processes. beilstein-journals.orgmdpi.com For example, the aldol (B89426) reaction of a silyl (B83357) enol ether with 4-bromobenzaldehyde, which took 24 hours to reach completion in a batch reactor, was completed in just 20 minutes in a flow system. beilstein-journals.org

The scalability of chemical processes is a critical consideration for industrial applications. Flow chemistry offers a straightforward path to scaling up production by simply extending the operating time of the reactor or by running multiple reactors in parallel. wiley-vch.de This "scaling-out" approach avoids the challenges often associated with increasing the size of batch reactors.

While specific examples of the flow synthesis of this compound are not yet widely reported, the principles have been successfully applied to the synthesis of related compounds. For instance, a continuous-flow process for the synthesis of monoarylated acetaldehydes using aryldiazonium salts has been developed, demonstrating the feasibility of handling reactive intermediates in a safe and scalable manner. organic-chemistry.orgnih.gov

Future research in this area will likely focus on the development of dedicated flow chemistry platforms for the synthesis of a wide range of aryl dioxolanes, including those with complex substitution patterns. The integration of in-line purification and analysis techniques will further enhance the efficiency and automation of these processes. flinders.edu.au

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Advanced computational modeling has become an indispensable tool in modern chemistry, enabling researchers to predict the outcomes of reactions, elucidate complex reaction mechanisms, and design novel molecules and catalysts. nbu.ac.inresearchgate.netmanipal.edu For the synthesis of this compound, computational methods can provide valuable insights that can guide experimental work.

One area where computational modeling is making a significant impact is in the prediction of reaction outcomes. Machine learning algorithms, trained on large datasets of experimental reactions, are now capable of predicting the major product of a given set of reactants with a high degree of accuracy. walisongo.ac.id These models can help chemists to identify promising synthetic routes and to avoid those that are likely to fail, thereby saving time and resources. walisongo.ac.id

Computational methods are also being used to unravel the intricate details of reaction mechanisms. Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to calculate the energies of reactants, intermediates, transition states, and products. nbu.ac.inresearchgate.netmanipal.edu This information can be used to construct a detailed energy profile of a reaction, providing insights into the rate-determining steps and the factors that control selectivity. For example, a computational study of the acetalization of 2-chlorobenzaldehyde (B119727) using the ab initio method has provided a detailed understanding of the reaction mechanism, including the formation of a hemiacetal intermediate. unimed.ac.idscispace.com

The following table provides an overview of some of the computational methods being applied to the study of acetalization and related reactions.

Table 2: Computational Methods in the Study of Acetalization Reactions

| Computational Method | Application | Insights Gained |

|---|---|---|

| Machine Learning | Predictive Synthesis | Prediction of major reaction products, ranking of potential synthetic routes. |

| Density Functional Theory (DFT) | Mechanism Discovery | Calculation of reaction energy profiles, identification of transition states and intermediates. nbu.ac.inresearchgate.netmanipal.edu |

Future research in this area will likely involve the development of more sophisticated and accurate computational models that can handle increasingly complex molecular systems. The integration of machine learning with first-principles calculations holds the promise of creating powerful predictive tools that can accelerate the discovery and development of new synthetic methods for compounds like this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves bromination of precursor molecules or transacetalization reactions. For example, brominated dioxolane derivatives can be synthesized via acid-catalyzed transacetalization using glycols under controlled temperatures (40–80°C) to optimize acetal formation . Reaction conditions such as solvent choice (e.g., dichloromethane or THF), catalyst type (e.g., p-toluenesulfonic acid), and stoichiometric ratios of reactants are critical to minimize side products and maximize yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is often employed .

Q. How can NMR spectroscopy confirm the structure of this compound, and what key spectral features should be analyzed?

¹H NMR : The dioxolane protons (1,3-dioxolane ring) resonate as a multiplet between δ 4.0–4.5 ppm. The methoxy (-OCH₃) group appears as a singlet near δ 3.8 ppm, while aromatic protons from the bromophenyl moiety show splitting patterns consistent with substitution (e.g., para-bromo substituents cause distinct coupling). ¹³C NMR : The acetal carbons (C-O) appear at δ 90–110 ppm, and the brominated aromatic carbons are deshielded (δ 120–135 ppm). Comparison with literature data for similar dioxolanes (e.g., 4,4,5,5-tetramethyl derivatives) is essential .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Due to its moderate polarity, flash chromatography using silica gel with hexane/ethyl acetate (gradient elution) is standard. For higher purity, recrystallization in ethanol or acetone is recommended. Analytical HPLC (C18 column, acetonitrile/water mobile phase) can confirm purity, with retention times compared to known standards .

Advanced Research Questions

Q. How do computational methods like HOMO-LUMO gap analysis predict the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations reveal that the HOMO-LUMO gap (ΔE ≈ 6.89–7.47 eV) indicates moderate reactivity as a dienophile in Diels-Alder reactions. The electron-withdrawing bromo and methoxy groups lower the LUMO energy, enhancing electrophilicity. Computational models also predict regioselectivity in reactions with dienes like furans, favoring endo transition states .

Q. What strategies resolve discrepancies in reaction outcomes when using this compound as a dienophile, particularly regarding regioselectivity?

Contradictions in regioselectivity may arise from solvent polarity or competing reaction pathways. For example, polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the bromine-substituted carbon, while nonpolar solvents stabilize π-π interactions. Kinetic vs. thermodynamic control can be probed by varying temperature (e.g., 25°C vs. 80°C) and monitoring intermediates via LC-MS .

Q. How does the electronic effect of bromo and methoxy substituents influence stability and reactivity in nucleophilic substitution reactions?

The bromine atom’s strong electron-withdrawing effect activates the phenyl ring for nucleophilic aromatic substitution (e.g., with amines or thiols), while the methoxy group’s electron-donating nature directs substitution to the ortho/para positions. Stability studies under basic conditions (e.g., NaOH/EtOH) reveal hydrolytic degradation of the dioxolane ring, necessitating inert atmospheres for long-term storage .

Q. What challenges arise in analyzing the aggregation behavior of surfactant monomers containing 1,3-dioxolane derivatives, and how can fluorescence spectroscopy address these?

Aggregation discrepancies (e.g., critical micelle concentration variations) may stem from impurities or solvent effects. Fluorescence probes like 2-(p-Methoxyphenyl)-1,3-dioxolane (p-MPD) exhibit emission shifts upon incorporation into micelles. Time-resolved fluorescence anisotropy can quantify microenvironment rigidity, while Förster resonance energy transfer (FRET) measures intermolecular distances .

Q. Which analytical techniques beyond NMR are essential for characterizing purity and structure?

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 247.9484 for brominated derivatives) confirms molecular formula .

- FT-IR : Stretching vibrations for C-Br (~500–600 cm⁻¹) and C-O (dioxolane ring, ~1100 cm⁻¹) validate functional groups.

- X-ray Crystallography : Single-crystal structures resolve stereochemistry and intermolecular interactions, though crystallization may require slow evaporation in hexane/chloroform .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.